Bienvenue dans la boutique en ligne BenchChem!

Doxorubicin-N-4-hydroxyphenoxyacetamide

ADEPT Prodrug attenuation Cytotoxicity

Doxorubicin-N-4-hydroxyphenoxyacetamide (CAS 131089-08-2, synonym p-DPO) is a phenoxyacetamide-based prodrug of the anthracycline chemotherapeutic doxorubicin. The compound is modified at the daunosamine amino group with a p-hydroxyphenoxyacetamide moiety that masks the DNA-intercalating and topoisomerase-II-inhibitory activity of the parent drug until enzymatic cleavage by penicillin-V amidase (PVA).

Molecular Formula C35H35NO14
Molecular Weight 693.6 g/mol
CAS No. 131089-08-2
Cat. No. B164847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin-N-4-hydroxyphenoxyacetamide
CAS131089-08-2
Synonymsdoxorubicin-N-4-hydroxyphenoxyacetamide
p-DPO
Molecular FormulaC35H35NO14
Molecular Weight693.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O
InChIInChI=1S/C35H35NO14/c1-15-30(41)20(36-24(40)14-48-17-8-6-16(38)7-9-17)10-25(49-15)50-22-12-35(46,23(39)13-37)11-19-27(22)34(45)29-28(32(19)43)31(42)18-4-3-5-21(47-2)26(18)33(29)44/h3-9,15,20,22,25,30,37-38,41,43,45-46H,10-14H2,1-2H3,(H,36,40)/t15-,20-,22-,25-,30+,35-/m0/s1
InChIKeyGNIACNJUQXXBPR-BPESXHNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin-N-4-hydroxyphenoxyacetamide (p-DPO) CAS 131089-08-2: A Phenoxyacetamide Prodrug for ADEPT


Doxorubicin-N-4-hydroxyphenoxyacetamide (CAS 131089-08-2, synonym p-DPO) is a phenoxyacetamide-based prodrug of the anthracycline chemotherapeutic doxorubicin [1]. The compound is modified at the daunosamine amino group with a p-hydroxyphenoxyacetamide moiety that masks the DNA-intercalating and topoisomerase-II-inhibitory activity of the parent drug until enzymatic cleavage by penicillin-V amidase (PVA) [1]. Its MeSH unique identifier is C065207, and it is classified as a doxorubicin analog intended exclusively for non-human research applications within antibody-directed enzyme prodrug therapy (ADEPT) and related targeted delivery strategies [2].

Why Doxorubicin-N-4-hydroxyphenoxyacetamide Cannot Be Replaced by Other Doxorubicin Prodrugs


Phenoxyacetamide-based prodrugs are not functionally interchangeable due to critical differences in linker chemistry, activating enzyme compatibility, and attenuation ratios. Even within the same PVA substrate class, DPO and its closest structural analog MelPO (melphalan-N-p-hydroxyphenoxyacetamide) exhibit divergent activation kinetics: DPO is efficiently hydrolyzed by PVA to release cytotoxic doxorubicin, whereas PVA cleaves the phenoxyacetamide bond of MelPO too slowly to achieve therapeutic drug levels [1]. Attempting to substitute DPO with a non-phenoxyacetamide doxorubicin prodrug designed for penicillin-G amidase (PGA)—such as N-(phenylacetamido)doxorubicin—would result in complete activation failure, because DPO is not a PGA substrate and these enzyme-prodrug pairs are orthogonal [1][2]. These biochemical incompatibilities preclude generic substitution and mandate compound-specific selection based on the enzyme targeting system in use.

Quantitative Differentiation Evidence: Doxorubicin-N-4-hydroxyphenoxyacetamide vs. Comparators


Prodrug Attenuation Ratio: DPO vs. Parent Doxorubicin and In-Class Doxorubicin Prodrugs

DPO exhibits an 80-fold reduction in cytotoxicity relative to free doxorubicin against H2981 lung adenocarcinoma cells, and a 20-fold reduction against Daudi B-cell lymphoma cells [1]. This attenuation profile occupies a therapeutically favorable intermediate range: it is substantially greater than that of N-(phenylacetamido)doxorubicin (only 10-fold less toxic than doxorubicin in H2981 cells, posing higher off-target risk), yet less extreme than N-(4-aminophenylacetyl)doxorubicin and N-(4-phosphonooxy)phenylacetyl-doxorubicin, both of which exceed 1000-fold attenuation and may require impractically high enzyme activity for full activation [2]. The 80-fold attenuation of DPO thus provides a balanced safety margin without sacrificing activatability.

ADEPT Prodrug attenuation Cytotoxicity

Enzyme Substrate Specificity: PVA-Mediated Activation of DPO vs. MelPO

In a paired experimental design using the same enzyme (PVA) and identical linker chemistry (phenoxyacetamide), DPO and MelPO display functionally opposite outcomes. PVA pretreatment of H2981 cells via L6-PVA conjugate substantially increased DPO toxicity, restoring cytotoxicity to levels comparable with free doxorubicin. In contrast, identical PVA pretreatment produced no detectable enhancement of MelPO toxicity, because PVA hydrolyzes the phenoxyacetamide bond of MelPO too slowly to generate a toxic concentration of melphalan [1]. This establishes that DPO possesses uniquely favorable hydrolysis kinetics for PVA among the clinically explored phenoxyacetamide prodrug class.

Enzyme prodrug therapy PVA substrate Activation kinetics

Folate-Targeted Activation: IC50 Restoration and Cellular Selectivity of DPO

Using a folate-PVA conjugate to deliver the activating enzyme to folate receptor (FR)-positive KB carcinoma cells, DPO achieved an IC50 of approximately 0.6 μM—quantitatively equivalent to the potency of free doxorubicin against the same cell line. In direct contrast, folate-PVA plus DPO produced no cytotoxicity against FR-negative A549 lung adenocarcinoma cells, demonstrating that DPO activation is strictly conditional on enzyme localization at the target cell surface [1]. Free doxorubicin, by comparison, is non-selectively cytotoxic to both FR-positive and FR-negative cells, lacking any tumor-targeting discrimination.

Folate receptor targeting IC50 Tumor selectivity

In Vivo Clearance Kinetics of PVA Conjugates: Supporting DPO Safety Profile

Intravenous administration of 125I-labeled folate-PVA and unmodified PVA in normal mice demonstrated that both enzyme forms are cleared from the blood within a 24-hour period, with no evidence of prolonged tissue retention [1]. This relatively rapid clearance of the activating enzyme mitigates the concern that non-specifically trapped enzyme might activate DPO in off-target tissues over extended intervals. While direct comparative PK data for alternative activating enzymes are not available from the same study, the 24-hour clearance window differentiates the PVA/DPO system from ADEPT approaches employing enzymes with multi-day circulatory persistence, where prodrug administration must be delayed to allow enzyme clearance from normal tissues.

Pharmacokinetics Plasma clearance Enzyme-prodrug safety

Recommended Application Scenarios for Doxorubicin-N-4-hydroxyphenoxyacetamide Based on Quantitative Evidence


PVA-Based ADEPT System Development Requiring a Validated Doxorubicin Prodrug

Investigators constructing ADEPT platforms with penicillin-V amidase (PVA) conjugated to tumor-targeting antibodies (e.g., L6, 1F5) should select DPO as the prodrug component. The Kerr et al. 1990 study [1] provides direct evidence that DPO is efficiently activated by L6-PVA and 1F5-PVA conjugates in an antigen-specific manner, with 80-fold attenuation in H2981 cells fully reversed upon enzyme pretreatment. No other phenoxyacetamide prodrug has demonstrated this level of validated PVA compatibility in paired tumor cell models.

Folate-Receptor-Targeted Enzyme Prodrug Therapy for FR-Positive Tumor Models

For research programs targeting folate receptor-overexpressing tumors (e.g., KB nasopharyngeal carcinoma, certain ovarian and lung cancer models), DPO combined with folate-PVA conjugates provides a quantitatively characterized targeted therapy system. Lu et al. 1999 [2] demonstrated that this combination achieves an IC50 of ~0.6 μM selectively on FR-positive cells—equivalent to free doxorubicin potency but with no activity against FR-negative cells. This scenario is particularly suited for in vivo xenograft studies where systemic doxorubicin toxicity must be avoided.

Comparative Prodrug Attenuation Studies Requiring an Intermediate-Range Benchmark

When evaluating new doxorubicin prodrug candidates, DPO serves as a well-characterized intermediate-attenuation benchmark (80-fold in H2981 cells) [3]. The Vrudhula et al. 1993 study [4] established that doxorubicin prodrug attenuation spans from 10-fold to >1000-fold depending on linker chemistry. DPO's 80-fold attenuation provides a midpoint reference that is neither too toxic (risking systemic exposure) nor too attenuated (risking activation failure), making it valuable as a positive control in comparative cytotoxicity screening panels.

Antibody-Enzyme Conjugate Characterization and Quality Control

DPO can be employed as a functional probe to verify the enzymatic activity and antigen-binding specificity of newly synthesized antibody-PVA conjugates. Because DPO activation requires both PVA hydrolysis and tumor-cell localization of the conjugate, the cytotoxicity readout integrates enzyme activity, antibody binding, and antigen specificity into a single quantitative assay [1]. This application is particularly relevant for CROs and academic cores producing custom mAb-PVA conjugates for collaborative ADEPT research.

Quote Request

Request a Quote for Doxorubicin-N-4-hydroxyphenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.